Cas no 745784-09-2 ((4-chloro-3-quinolinyl)-Boronic acid)

(4-Chloro-3-quinolinyl)-Boronic acid is a versatile boronic acid derivative widely used in Suzuki-Miyaura cross-coupling reactions, a key method for forming carbon-carbon bonds in organic synthesis. Its quinoline scaffold and chloro substituent enhance reactivity and selectivity, making it valuable in pharmaceutical and materials science applications. The boronic acid group facilitates efficient coupling with aryl or vinyl halides under mild conditions, enabling the synthesis of complex heterocyclic compounds. This compound exhibits good stability under standard handling conditions, ensuring reliable performance in synthetic workflows. Its structural features also allow for further functionalization, broadening its utility in medicinal chemistry and catalyst design. Proper storage under inert conditions is recommended to maintain purity.
(4-chloro-3-quinolinyl)-Boronic acid structure
745784-09-2 structure
Product Name:(4-chloro-3-quinolinyl)-Boronic acid
CAS No:745784-09-2
MF:C9H7BClNO2
MW:207.421381235123
MDL:MFCD05664130
CID:1035925
PubChem ID:53398551
Update Time:2025-10-28

(4-chloro-3-quinolinyl)-Boronic acid Chemical and Physical Properties

Names and Identifiers

    • (4-chloro-3-quinolinyl)-Boronic acid
    • (4-Chloroquinolin-3-yl)boronic acid
    • 4-Chloroquinoline-3-boronic acid
    • 745784-09-2
    • AKOS015950251
    • AB22297
    • (4-Chloroquinolin-3-yl)boronicacid
    • MFCD05664130
    • FT-0714556
    • FD10199
    • EN300-380881
    • DTXSID40694503
    • 4-Chloroquinoline-3-boronic acid, 97%
    • DB-074849
    • MDL: MFCD05664130
    • Inchi: 1S/C9H7BClNO2/c11-9-6-3-1-2-4-8(6)12-5-7(9)10(13)14/h1-5,13-14H
    • InChI Key: RCOYQAVBYWNJAL-UHFFFAOYSA-N
    • SMILES: ClC1C(B(O)O)=CN=C2C=CC=CC2=1

Computed Properties

  • Exact Mass: 207.02600
  • Monoisotopic Mass: 207.0258363g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 205
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 53.4Ų

Experimental Properties

  • PSA: 53.35000
  • LogP: 0.56800

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(4-chloro-3-quinolinyl)-Boronic acid Suppliers

Amadis Chemical Company Limited
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(CAS:745784-09-2)(4-chloro-3-quinolinyl)-Boronic acid
Order Number:A865860
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:56
Price ($):759.0
Email:sales@amadischem.com

Additional information on (4-chloro-3-quinolinyl)-Boronic acid

Comprehensive Guide to (4-Chloro-3-Quinolinyl)-Boronic Acid (CAS No. 745784-09-2): Properties, Applications, and Market Insights

(4-Chloro-3-Quinolinyl)-Boronic Acid (CAS No. 745784-09-2) is a specialized boronic acid derivative widely used in pharmaceutical research, organic synthesis, and material science. This compound belongs to the quinoline family, known for its versatile reactivity and applications in Suzuki-Miyaura cross-coupling reactions. Researchers and industries value this chemical for its role in constructing complex molecular architectures, particularly in drug discovery and agrochemical development.

The molecular structure of (4-Chloro-3-Quinolinyl)-Boronic Acid features a boronic acid functional group attached to a chloro-substituted quinoline ring. This unique combination enhances its reactivity in palladium-catalyzed coupling reactions, making it indispensable for synthesizing biaryl compounds. The presence of the chlorine atom at the 4-position further modulates its electronic properties, offering chemists precise control over reaction outcomes.

In pharmaceutical applications, (4-Chloro-3-Quinolinyl)-Boronic Acid serves as a key intermediate for developing kinase inhibitors and anticancer agents. Recent studies highlight its potential in targeting protein-protein interactions, a hot topic in drug discovery. With the growing demand for targeted therapies, this compound has gained attention in precision medicine research, aligning with current trends in personalized healthcare.

The compound's stability and solubility profile make it suitable for diverse reaction conditions. Scientists frequently employ it in aqueous-phase reactions, addressing the industry's shift toward green chemistry practices. Its compatibility with microwave-assisted synthesis techniques also resonates with researchers seeking high-throughput screening methods for accelerated drug development.

Market analysis indicates rising demand for (4-Chloro-3-Quinolinyl)-Boronic Acid across North America and Asia-Pacific regions, driven by expanding contract research organizations (CROs) and biotech startups. The compound's relevance in COVID-19 related research has further boosted its visibility, as quinoline derivatives show promise in viral protease inhibition studies. Manufacturers are responding by optimizing production scales while maintaining high-purity standards for research-grade applications.

Quality control remains paramount when working with CAS 745784-09-2. Reputable suppliers typically provide comprehensive analytical data, including HPLC chromatograms and NMR spectra, to ensure batch-to-batch consistency. Researchers should verify storage conditions, as boronic acids may require protection from moisture to maintain stability over extended periods.

Emerging applications in material science demonstrate the compound's versatility beyond life sciences. Its incorporation into organic electronic materials and metal-organic frameworks (MOFs) opens new possibilities for sensor development and catalysis. These interdisciplinary applications position (4-Chloro-3-Quinolinyl)-Boronic Acid at the forefront of converging technologies.

For synthetic chemists, understanding the structure-activity relationship of this boronic acid derivative proves valuable when designing novel compounds. The chloroquinoline-boronic acid moiety frequently appears in medicinal chemistry patents, particularly for central nervous system (CNS) targets. Recent publications emphasize its utility in creating allosteric modulators, reflecting the pharmaceutical industry's focus on novel drug mechanisms.

Environmental considerations surrounding boron-containing compounds have prompted research into biodegradation pathways and eco-friendly derivatives. While (4-Chloro-3-Quinolinyl)-Boronic Acid demonstrates favorable environmental fate characteristics compared to heavier metal catalysts, the scientific community continues investigating sustainable alternatives for large-scale applications.

The global supply chain for CAS 745784-09-2 remains robust, with multiple GMP-certified manufacturers offering custom synthesis services. Procurement specialists should evaluate lead times and regulatory documentation when sourcing this material, especially for preclinical studies requiring stringent quality assurance. Digital platforms now facilitate real-time inventory tracking, addressing one of the most frequent search queries among research purchasers.

Looking ahead, innovations in continuous flow chemistry may further enhance the utility of (4-Chloro-3-Quinolinyl)-Boronic Acid in industrial settings. Its compatibility with automated synthesis platforms positions it well for integration into Industry 4.0 pharmaceutical manufacturing paradigms. As artificial intelligence accelerates molecular design, this compound's well-characterized reactivity profile makes it a preferred building block for in silico screening libraries.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:745784-09-2)(4-chloro-3-quinolinyl)-Boronic acid
A865860
Purity:99%
Quantity:1g
Price ($):759.0
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